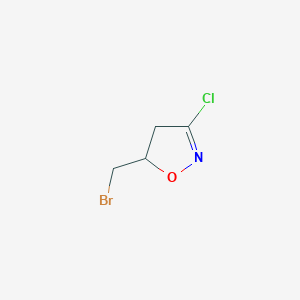

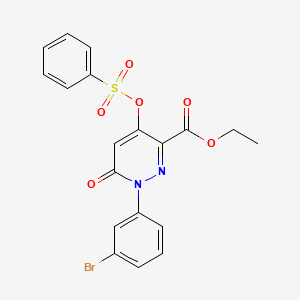

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring.

Scientific Research Applications

Synthesis and Reactivity

- Patil and Luzzio (2016) described the synthesis of 2-(halomethyl)-4,5-diphenyloxazoles, emphasizing the reactivity of chloromethyl and bromomethyl analogues for creating a variety of substituted oxazoles. The bromomethyl analogues were highlighted for their utility in C-alkylation reactions, leading to concise syntheses of complex molecules like Oxaprozin (Patil & Luzzio, 2016).

Coordination Chemistry

- Gómez, Muller, and Rocamora (1999) reviewed the coordination chemistry of oxazoline ligands, which include 4,5-dihydro-1,3-oxazole derivatives. These compounds are utilized as chiral auxiliaries in asymmetric syntheses, showcasing their versatile ligand design and synthesis from readily available precursors (Gómez et al., 1999).

Cross-Coupling Reactions

- Young, Smith, and Taylor (2004) explored the synthesis of 4-bromomethyl-2-chlorooxazole as a building block for 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions. This work highlights the selectivity for bromomethyl position, providing a pathway to diverse 4-substituted-2-chlorooxazoles (Young et al., 2004).

Antibacterial Activity

- Research on N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones demonstrated potential antibacterial activity, suggesting the utility of bromomethylated compounds in developing new antimicrobial agents (Plech et al., 2011).

Halogenation and Regioselectivity

- Yamane, Mitsudera, and Shundoh (2004) presented a method for the synthesis of 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity and moderate to good yields. This approach demonstrates the versatility of halomethyl oxazoles in synthesizing structurally diverse compounds (Yamane et al., 2004).

Mechanism of Action

Target of Action

Bromomethyl compounds have been known to participate in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with organoboron reagents in similar reactions.

Mode of Action

Bromomethyl compounds have been reported to participate in crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole might interact with its targets in a similar manner.

Biochemical Pathways

Bromomethyl compounds have been implicated in various biochemical pathways, including those involved in dna crosslinking .

Result of Action

Bromomethyl compounds have been reported to exhibit crosslinking and intercalative activities with dna , suggesting that this compound might have similar effects.

Action Environment

The stability and reactivity of bromomethyl compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

properties

IUPAC Name |

5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFWZMNJLJNRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-{[(3-chloro-4-fluorophenyl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2457698.png)

![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2457709.png)

![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)

![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)